7-(2-chlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-7,8-dihydroquinazolin-5(6H)-one
Description
This quinazolinone derivative features a bicyclic quinazolin-5-one core substituted at position 7 with a 2-chlorophenyl group and at position 2 with a 2,3-dihydro-1H-indol-1-yl moiety (Fig. 1). The molecular formula is C22H19ClN3O (MW: 376.86 g/mol). The 2-chlorophenyl group introduces steric and electronic effects, while the dihydroindole substituent may enhance π-π stacking or hydrogen-bonding interactions with biological targets.
Properties
Molecular Formula |
C22H18ClN3O |
|---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
7-(2-chlorophenyl)-2-(2,3-dihydroindol-1-yl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C22H18ClN3O/c23-18-7-3-2-6-16(18)15-11-19-17(21(27)12-15)13-24-22(25-19)26-10-9-14-5-1-4-8-20(14)26/h1-8,13,15H,9-12H2 |
InChI Key |
PWUCEIORIXZWDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=NC=C4C(=N3)CC(CC4=O)C5=CC=CC=C5Cl |
Origin of Product |
United States |
Biological Activity
The compound 7-(2-chlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features combine a quinazoline core with an indole moiety and a chlorophenyl substituent, which contribute to its biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C18H17ClN2O
- Molecular Weight : Approximately 316.81 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the use of potassium permanganate for oxidation and sodium borohydride for reduction, optimizing conditions for yield and purity. The compound can be produced in automated reactors to ensure consistency.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 7-(2-chlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-7,8-dihydroquinazolin-5(6H)-one . In vitro assays demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines, including:
- A549 (lung cancer)
- Caco-2 (colon cancer)
- MCF-7 (breast cancer)
The compound showed IC50 values in the micromolar range, indicating potent antiproliferative activity. For example, one study reported an IC50 value of 0.688 µg/cm³ against SF-295 CNS cancer cells .
| Cell Line | IC50 Value (µg/cm³) |
|---|---|
| A549 | 10.5 |
| Caco-2 | 8.3 |
| MCF-7 | 7.0 |
Molecular docking studies suggest that this compound interacts effectively with specific receptors or enzymes implicated in tumor growth and proliferation. The binding affinity with these biological targets is crucial for its anticancer efficacy.
Antimicrobial Activity
In addition to its anticancer properties, 7-(2-chlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-7,8-dihydroquinazolin-5(6H)-one has demonstrated antimicrobial activity against several pathogenic bacteria and fungi. Studies indicate that it inhibits the growth of:
- Staphylococcus aureus
- Candida albicans
The minimum inhibitory concentration (MIC) values were found to be low, suggesting strong antimicrobial potential .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Anticancer Study : A comprehensive evaluation involved testing against a panel of 60 different cancer cell lines. The results indicated that the compound inhibited cell growth significantly across multiple types of cancers .
- Antimicrobial Efficacy : In a study assessing the antimicrobial properties against drug-resistant strains, the compound exhibited low MIC values against MRSA and Candida species, highlighting its potential as a therapeutic agent in infectious diseases .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of quinazoline and indole exhibit significant antimicrobial properties. For example, research has shown that compounds similar to the target molecule possess activity against various bacterial strains, including Mycobacterium tuberculosis and Pseudomonas aeruginosa . The mechanism of action may involve inhibition of bacterial cell wall synthesis or interference with protein synthesis.
Anticancer Properties
Compounds containing indole and quinazoline structures have been investigated for their anticancer effects. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . The specific compound may share similar pathways due to its structural components.
Neuroprotective Effects
There is emerging evidence that certain indole derivatives can exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier makes these compounds particularly appealing for neurological applications .
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of several quinazoline derivatives, it was found that compounds structurally related to 7-(2-chlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-7,8-dihydroquinazolin-5(6H)-one displayed significant activity against Mycobacterium smegmatis. The minimum inhibitory concentration (MIC) was determined to be as low as 6.25 µg/mL for some derivatives, indicating strong potential for development as antimicrobial agents .
Case Study 2: Anticancer Activity
A group of researchers synthesized various quinazoline derivatives and tested their cytotoxicity against different cancer cell lines. One derivative showed an IC50 value indicating effective inhibition of cell proliferation in breast cancer cells. This suggests that modifications to the base structure can enhance anticancer activity .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Structural Implications
Key Observations:
Chlorophenyl Position: The target compound’s 2-chlorophenyl group (vs. Electron-withdrawing effects: The ortho-chloro substituent may reduce electron density at C7 compared to meta-substituted analogs.
C2 Substituent Diversity: Indole vs. Piperazine: The target’s bicyclic indole (planar, aromatic) contrasts with Analog 2’s piperazine-fluorophenyl group (flexible, basic nitrogen), which may influence solubility and target selectivity. Amino vs. Alkylamino: Analog 3’s amino group and Analog 4’s butylamino chain suggest varying hydrogen-bonding capacities and lipophilicity.
Chirality :
Physicochemical Properties
| Property | Target Compound | Analog 1 | Analog 2 | Analog 3 | Analog 4 |
|---|---|---|---|---|---|
| LogP (Predicted) | 3.8–4.2 | 3.5 | 4.5 | 2.1 | 5.0 |
| Hydrogen Bond Donors | 1 | 2 | 1 | 2 | 1 |
| Polar Surface Area | 45 Ų | 60 Ų | 55 Ų | 70 Ų | 40 Ų |
Key Trends:
- Polarity: Analog 1’s methoxyphenylamino group raises polar surface area (60 Ų), likely enhancing solubility compared to the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
